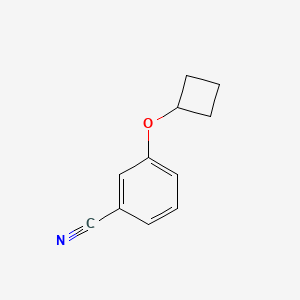

3-Cyclobutoxy-benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-cyclobutyloxybenzonitrile |

InChI |

InChI=1S/C11H11NO/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 |

InChI Key |

HFIPSHHSDUNLJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Transformative Pathways of 3 Cyclobutoxy Benzonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a precursor to several nitrogen-containing compounds and heterocyclic systems.

Conversion to Amides and other Nitrogen-Containing Derivatives

The nitrile functionality in 3-Cyclobutoxy-benzonitrile can be readily converted to a primary amide, 3-Cyclobutoxy-benzamide, through hydrolysis. This transformation can be achieved under either acidic or basic conditions. masterorganicchemistry.comwikipedia.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. masterorganicchemistry.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. Conversely, base-catalyzed hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. masterorganicchemistry.com While effective, these methods can sometimes be harsh. Milder, enzyme-mediated hydrations are also known for the selective conversion of nitriles to amides. wikipedia.org

Table 1: Predicted Conditions for Hydrolysis of this compound to 3-Cyclobutoxy-benzamide

| Reagents | Conditions | Product |

| HCl, H₂O | Heat | 3-Cyclobutoxy-benzamide |

| NaOH, H₂O | Heat | 3-Cyclobutoxy-benzamide |

| Enzyme (e.g., Nitrilase) | Aqueous buffer | 3-Cyclobutoxy-benzamide |

Furthermore, the nitrile group can be reduced to a primary amine, (3-Cyclobutoxyphenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, which involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. acsgcipr.orgchemistrysteps.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or nickel is another effective method for the reduction of nitriles to primary amines. chemistrysteps.com

Table 2: Predicted Conditions for Reduction of this compound to (3-Cyclobutoxyphenyl)methanamine

| Reagents | Conditions | Product |

| 1. LiAlH₄, Ether/THF2. H₂O | Reflux, then workup | (3-Cyclobutoxyphenyl)methanamine |

| H₂, Pd/C or Ni | High pressure, Heat | (3-Cyclobutoxyphenyl)methanamine |

Derivatization for Heterocycle Formation

The nitrile group of this compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles. One of the most common reactions is the [3+2] cycloaddition with azides to form tetrazoles. nih.govresearchgate.netchemistrytalk.org This reaction, often catalyzed by metal salts (e.g., zinc or copper salts) or promoted by ammonium (B1175870) chloride, involves the addition of an azide, such as sodium azide, across the carbon-nitrogen triple bond to yield 5-(3-Cyclobutoxyphenyl)-1H-tetrazole. nih.govpressbooks.pub

The nitrile can also participate in the formation of triazine rings. For instance, the cyclotrimerization of benzonitriles, catalyzed by low-valent transition metals, can produce 1,3,5-triazines. youtube.com While this reaction typically requires harsh conditions, it offers a route to symmetrically substituted triazines.

Transformations Involving the Cyclobutoxy Substituent

The cyclobutoxy group, an ether linkage attached to a strained four-membered ring, presents unique opportunities for chemical transformations, including ring-opening reactions and selective functionalization.

Ring-Opening Reactions and their Mechanistic Elucidation

The cleavage of the ether bond in the cyclobutoxy group can be achieved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a cyclobutanol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step involves a nucleophilic attack by the halide ion. Given that the carbon attached to the oxygen is part of a secondary alkyl group, the cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. An Sₙ1 pathway would involve the formation of a secondary cyclobutyl carbocation, while an Sₙ2 pathway would involve a direct backside attack by the halide. The likely products of this reaction would be 3-cyanophenol (B46033) and a cyclobutyl halide.

Due to the inherent ring strain of the cyclobutane (B1203170) ring, ring-opening reactions of the carbocycle itself are also a possibility, though this typically requires more specific conditions, often involving transition metal catalysis or photochemical activation. nih.govnih.govelsevierpure.comresearchgate.netresearchgate.net

Selective Functionalization of the Cyclobutane Ring System

Selective functionalization of the cyclobutane ring in the presence of the aromatic ring and the nitrile group is a challenging but potentially valuable transformation. C-H functionalization reactions, often catalyzed by rhodium(II) or palladium complexes, have emerged as powerful tools for the direct introduction of new functional groups into unactivated C-H bonds. nih.govnih.govbaranlab.orgacs.org In the case of this compound, it is conceivable that selective C-H functionalization could be directed to the cyclobutane ring, potentially at the benzylic C1 position or the more remote C3 position, depending on the catalyst and directing group strategy employed. nih.gov

Aromatic Core Modifications and Coupling Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) and can participate in various metal-catalyzed cross-coupling reactions. The regiochemical outcome of EAS reactions is dictated by the directing effects of the existing substituents: the cyclobutoxy group and the nitrile group. chemistrytalk.orgpressbooks.publibretexts.org

The cyclobutoxy group is an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom, which stabilizes the cationic intermediate (arenium ion) formed during the substitution at these positions. libretexts.orgwikipedia.org Conversely, the nitrile group is a meta-director because it is an electron-withdrawing group, both by induction and resonance, which destabilizes the arenium ion, particularly when the electrophile adds to the ortho or para positions. masterorganicchemistry.comwikipedia.org

In this compound, these two groups have opposing directing effects. The strongly activating and ortho-, para-directing cyclobutoxy group is expected to have a dominant influence over the deactivating and meta-directing nitrile group. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur primarily at the positions ortho and para to the cyclobutoxy group (positions 2, 4, and 6). masterorganicchemistry.comwikipedia.orgoneonta.edulibretexts.orglibretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-cyclobutoxy-benzonitrile and 4-Bromo-3-cyclobutoxy-benzonitrile and 6-Bromo-3-cyclobutoxy-benzonitrile |

| Nitration | HNO₃, H₂SO₄ | 3-Cyclobutoxy-2-nitro-benzonitrile and 3-Cyclobutoxy-4-nitro-benzonitrile and 5-Cyclobutoxy-2-nitro-benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-cyclobutoxy-benzonitrile and 4-Acyl-3-cyclobutoxy-benzonitrile and 6-Acyl-3-cyclobutoxy-benzonitrile |

Furthermore, if this compound were converted to a halo-derivative (e.g., by bromination), the resulting aryl halide could participate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would allow for the formation of a new carbon-carbon bond by reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyoutube.comorganic-chemistry.orgyoutube.com Similarly, the Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by coupling the aryl halide with an amine. acsgcipr.orgwikipedia.orglibretexts.orgacsgcipr.org These reactions provide powerful methods for the further elaboration of the aromatic core.

Electrophilic and Nucleophilic Aromatic Substitution Patterning

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of its two substituents. The cyclobutoxy group (-OC₄H₇) is an activating group, donating electron density to the ring through resonance, and is therefore an ortho, para-director. pressbooks.puborganicchemistrytutor.com Conversely, the nitrile group (-CN) is a deactivating group, withdrawing electron density via both inductive and resonance effects, making it a meta-director. libretexts.orgopenstax.org

In this arrangement, the activating cyclobutoxy group at position 3 exerts the dominant influence on the position of incoming electrophiles. youtube.com It directs electrophiles to the ortho positions (C2 and C4) and the para position (C6). The deactivating nitrile group at position 1 directs incoming electrophiles to the meta position (C5). The positions activated by the cyclobutoxy group (C2, C4, C6) are therefore the most likely sites of substitution. Among these, substitution at the C2 position may be sterically hindered by the adjacent cyclobutoxy group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.

| Reaction | Electrophile (E+) | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-cyclobutoxy-benzonitrile and 6-Nitro-3-cyclobutoxy-benzonitrile |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo-3-cyclobutoxy-benzonitrile and 6-Bromo-3-cyclobutoxy-benzonitrile |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3-cyclobutoxy-benzonitrile and 6-Acyl-3-cyclobutoxy-benzonitrile |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions require the presence of a good leaving group (typically a halide) and at least one strong electron-withdrawing group positioned ortho or para to it. wikipedia.orglibretexts.org The parent compound, this compound, lacks a suitable leaving group and is therefore unreactive under SNAr conditions.

However, a halogenated derivative, such as 4-Chloro-3-cyclobutoxy-benzonitrile, would be highly susceptible to SNAr. In this hypothetical substrate, the nitrile group is positioned para to the chlorine atom. This arrangement strongly activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. chemistrysteps.com The cyclobutoxy group at the meta position relative to the leaving group would have a minimal electronic effect on the reaction rate.

| Substrate | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| 4-Chloro-3-cyclobutoxy-benzonitrile | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), heat | 4-Methoxy-3-cyclobutoxy-benzonitrile |

| 4-Chloro-3-cyclobutoxy-benzonitrile | Ammonia (NH₃) | DMSO, heat | 4-Amino-3-cyclobutoxy-benzonitrile |

Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound to participate, it must first be functionalized with a halide or triflate leaving group. libretexts.orglucp.net Halogenated derivatives of this compound would serve as effective substrates in Suzuki and Sonogashira couplings.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.com A substrate like 5-Bromo-3-cyclobutoxy-benzonitrile could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. The presence of both the cyano and cyclobutoxy groups is generally well-tolerated under the mild conditions of this reaction. mdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromo-3-cyclobutoxy-benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 5-Phenyl-3-cyclobutoxy-benzonitrile |

| 5-Bromo-3-cyclobutoxy-benzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-3-cyclobutoxy-benzonitrile |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. kaust.edu.sanih.gov An iodo-substituted derivative, such as 4-Iodo-3-cyclobutoxy-benzonitrile, would be a highly reactive substrate for coupling with various alkynes to produce substituted arylalkyne structures. The reaction is known for its high functional group tolerance. mdpi.com

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Iodo-3-cyclobutoxy-benzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF | 4-(Phenylethynyl)-3-cyclobutoxy-benzonitrile |

| 4-Iodo-3-cyclobutoxy-benzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 4-((Trimethylsilyl)ethynyl)-3-cyclobutoxy-benzonitrile |

Exploration of Photochemical and Radical-Initiated Reactions

Photochemical Reactions

The benzonitrile (B105546) moiety is known to undergo photochemical reactions, particularly cycloadditions with alkenes. rsc.orgacs.org Upon UV irradiation, this compound could potentially react with electron-rich alkenes, such as ethyl vinyl ether, to form cycloadducts. The reaction may proceed via an exciplex intermediate, leading to the formation of [2+2] cycloadducts across the aromatic ring, yielding bicyclic products. The regioselectivity of such additions can be complex and influenced by the electronic nature of the substituents. rsc.org

Radical-Initiated Reactions

The structure of this compound offers several pathways for radical-initiated transformations.

Reactions involving the Aryl Ether Moiety : Aryl alkyl ethers are known to form α-aryloxyalkyl radicals under photoredox catalysis. acs.orgrsc.org This involves single-electron oxidation of the aromatic ring to a radical cation, followed by deprotonation at a C-H bond on the cyclobutoxy ring adjacent to the ether oxygen. This resulting radical could then be trapped by radical acceptors like electron-deficient alkenes or cyanation reagents.

Reactions involving the Benzonitrile Moiety : The benzonitrile ring itself can participate in radical reactions. For instance, aryl radicals generated from other sources (e.g., arenediazonium salts) could add to the aromatic ring of this compound. researchgate.net Such additions would likely be directed to the positions activated by the cyclobutoxy group. Furthermore, radical anions of benzonitriles can be generated and used as reagents in substitution reactions. acs.orgrsc.org Intramolecular radical addition to the cyano group is also a known process for forming new ring systems if a radical can be generated in a proximal position. libretexts.org

| Reaction Type | Initiation/Catalysis | Reactive Intermediate | Potential Product Type |

|---|---|---|---|

| α-Aryloxyalkyl C-H Functionalization | Photoredox Catalysis (e.g., Acridinium salt) | Radical on cyclobutoxy ring | Functionalized ether (e.g., α-cyanoether) |

| Radical Arylation | Arenediazonium salt / Reductant (e.g., TiCl₃) | Aryl radical addition to benzene ring | Substituted biaryl |

| Photochemical [2+2] Cycloaddition | UV Irradiation | Exciplex with alkene | Bicyclic adduct |

Role in Advanced Organic Synthesis and Materials Science Research

3-Cyclobutoxy-benzonitrile as a Versatile Synthetic Intermediate

In the realm of organic chemistry, the utility of a compound is often measured by its ability to serve as a building block for more intricate molecules. This compound excels in this regard, functioning as a key intermediate that provides a unique combination of steric and electronic properties to target molecules.

Building Block for Complex Chemical Entities

The structure of this compound is frequently incorporated as a foundational piece in the synthesis of larger, more complex molecules, particularly in the field of medicinal chemistry. The benzonitrile (B105546) portion offers a versatile chemical handle for a variety of transformations, while the cyclobutoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability.

For instance, derivatives of this compound are instrumental in creating sophisticated molecules for therapeutic research. One notable example is the synthesis of 3-((5-(4-cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile, a complex molecule where the this compound core is clearly identifiable. semanticscholar.org Similarly, it serves as a crucial starting material for potent inhibitors of the WDR5 protein, a target in cancer therapy. The synthesis of N-(2-Cyclobutoxy-5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)-N-(cyclopropylmethyl)-3-methoxybenzamide highlights the role of the cyclobutoxy benzonitrile moiety as a key building block in constructing highly elaborate and specific inhibitors. ambeed.com Further demonstrating its utility, the related analogue 3-bromo-4-cyclobutoxybenzonitrile (B8693674) is used as a starting material in the multi-step synthesis of novel cannabinoid receptor ligands. googleapis.com

These examples underscore the value of this compound as a pre-formed, functionalized ring system that chemists can readily incorporate to build complex molecular entities with potential biological activity. The introduction of the cyclobutane (B1203170) ring via the ether linkage is a key step that imparts specific structural characteristics that may not be achievable with simpler alkoxy groups. ebi.ac.uk

Scaffolding for the Construction of Diverse Molecular Architectures

Beyond being a simple building block, this compound often serves as a central scaffold or core structure upon which diverse molecular architectures are assembled. nih.govambeed.com In medicinal chemistry, a scaffold is the core part of a molecule to which various functional groups (R-groups) are attached. nih.gov The this compound framework provides a rigid platform that orients these appended functional groups in a specific three-dimensional arrangement, which is critical for interaction with biological targets like proteins and enzymes.

The utility of the benzonitrile group as a versatile precursor allows it to be transformed into other functional groups, enabling the construction of a wide array of derivatives from a single scaffold. ucl.ac.uk The concept of "scaffold hopping," where core structures are modified to improve properties while maintaining biological activity, is a common strategy in drug discovery. symeres.com The this compound scaffold itself can be seen as a successful "hop" from more common propoxy or methoxy (B1213986) linkers, offering a unique conformational constraint. semanticscholar.org Its application in developing inhibitors and receptor ligands demonstrates its role as a foundational structure for creating libraries of compounds with varied substituents, all built upon the same molecular framework. semanticscholar.orgambeed.com

Rational Design and Synthesis of Novel Derivatives and Analogues

The rational design of new molecules with tailored functions is a cornerstone of modern chemistry. This compound and its derivatives are actively employed in this process, particularly in studies aimed at understanding how molecular structure dictates biological activity and material properties.

Structure-Activity/Property Relationship Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological effect. epo.orgrsc.org The this compound motif has been specifically utilized in SAR investigations to optimize the properties of drug candidates.

In the development of histamine (B1213489) H3 receptor inverse agonists, the 3-cyclobutoxy linker was identified as a key spacer element that provides a novel and versatile constraint compared to classical propoxy linkers. semanticscholar.org This highlights a deliberate design choice where the cyclobutoxy group is introduced to explore its effect on binding affinity and other pharmacological parameters.

Further evidence of its role in SAR comes from the design of modulators for voltage-gated potassium channels. A patent describes complex molecules such as syn-3-[3-(4-cyano-3-isopropoxy-phenoxy)cyclobutoxy]-2-isopropyl-benzonitrile, indicating that the cyclobutoxybenzonitrile fragment is a key component in a systematic exploration of structures designed to interact with this specific biological target. nih.gov By synthesizing and testing analogues with and without the cyclobutoxy group, or by changing its position, researchers can deduce critical information about the size, shape, and electronic properties required for optimal activity. epo.orggatech.edu

| Compound/Moiety | Research Area | Key Finding/Role in SAR | Reference |

|---|---|---|---|

| 3-Cyclobutoxy linker | Histamine H3 Receptor Ligands | Acts as a novel and versatile conformational constraint compared to simpler alkoxy linkers. | semanticscholar.org |

| Cyclobutoxybenzonitrile derivative | Potassium Channel Modulators | Incorporated into complex structures to probe the requirements for biological activity. | nih.gov |

| 4-(3-Cyclobutoxyphenyl)piperidine | General CNS-active compounds | The cyclobutoxy group introduces steric bulk that may enhance hydrophobic interactions and improve metabolic stability compared to smaller substituents like methoxy groups. | ucl.ac.uk |

Development of Functional Organic Frameworks and Materials

The creation of novel materials with specific functions, such as polymers or metal-organic frameworks (MOFs), relies on the use of well-defined molecular components. nih.gov Benzonitrile-containing molecules can be valuable in materials science due to the properties of the nitrile group and the aromatic ring. While the direct use of this compound in the synthesis of polymers or MOFs is not prominently documented in the literature, related compounds suggest its potential in this area.

For example, commercial suppliers categorize compounds like 2-Cyclobutoxy-6-fluorobenzonitrile under "Metal Organic Framework (MOF) Linkers," indicating that benzonitriles with cyclobutoxy groups are recognized as potential components for building these porous, crystalline materials. googleapis.com The nitrile group can participate in coordination to metal centers or be used as a reactive site for further functionalization within a larger polymeric or framework structure. The cyclobutoxy group could be employed to control the spacing and porosity of such materials. While specific research on this compound in this context is sparse, its structural motifs are relevant to the design of functional organic materials. ebi.ac.uk

Contributions to Chemical Probe Development and Molecular Tools

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. The development of a high-quality chemical probe is a rigorous process that involves extensive optimization of potency and selectivity.

While the benzonitrile moiety is present in some reported chemical probes, there is no specific, widely-cited chemical probe that is based on the this compound scaffold in the public domain as of current literature. ucl.ac.uk For instance, research into inhibitors for the BRPF family of proteins has led to the development of probes containing a 3-methoxybenzonitrile (B145857) fragment, a close structural relative. This suggests that the benzonitrile core with an alkoxy group at the 3-position is a viable scaffold for developing such tools. The replacement of the methoxy with a cyclobutoxy group would represent a logical step in an SAR study to improve probe properties like cell permeability or target residence time.

Similarly, molecular tools, which encompass a broader range of molecules used to study biological systems (e.g., fluorescent labels, affinity reagents), often require specific functionalities that can be derived from precursors like benzonitriles. Although direct application of this compound as a molecular tool is not documented, its potential as a starting material for such tools remains, given the versatility of its functional groups.

Advanced Spectroscopic and Chromatographic Methodologies for Research Oriented Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural verification of synthesized organic molecules. For 3-Cyclobutoxy-benzonitrile, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational and electronic spectroscopy provides a complete picture of its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR experiments yield detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The cyclobutoxy group would show distinct signals for the methine proton adjacent to the ether oxygen and the methylene (B1212753) protons of the four-membered ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the quaternary carbons of the nitrile group and the ether-linked aromatic carbon, as well as signals for the protonated aromatic carbons and the carbons of the cyclobutyl ring. oregonstate.edu The chemical shifts are influenced by the electronic effects of the nitrile and cyclobutoxy substituents.

The following table illustrates the expected NMR data based on analyses of structurally similar compounds. rsc.orgnih.gov

| Parameter | Description |

| ¹H NMR (Proton) | Provides data on the chemical environment of hydrogen atoms. |

| ¹³C NMR (Carbon-13) | Provides data on the chemical environment of carbon atoms. |

| Solvent | Typically conducted in deuterated solvents like CDCl₃. rsc.org |

| Standard | Tetramethylsilane (TMS) is used as an internal standard (0 ppm). |

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm Note: This data is illustrative and based on analogous structures.

¹H NMR Data| Protons | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.40 | Multiplet (m) |

| O-CH (cyclobutyl) | 4.60 - 4.80 | Multiplet (m) |

| CH₂ (cyclobutyl) | 2.30 - 2.50 | Multiplet (m) |

| CH₂ (cyclobutyl) | 2.00 - 2.20 | Multiplet (m) |

¹³C NMR Data

| Carbons | Expected δ (ppm) |

|---|---|

| C-O (aromatic) | 158.0 - 160.0 |

| Aromatic CH | 115.0 - 130.0 |

| C-CN (aromatic) | 112.0 - 114.0 |

| C≡N (nitrile) | 118.0 - 120.0 |

| O-CH (cyclobutyl) | 75.0 - 77.0 |

| CH₂ (cyclobutyl) | 30.0 - 32.0 |

| CH₂ (cyclobutyl) | 12.0 - 14.0 |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This technique unequivocally confirms the molecular formula. Electrospray ionization (ESI) is a common method used for this type of analysis. rsc.orggoogle.com

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Calculated Exact Mass | 173.08406 u |

| Ionization Mode | Typically ESI positive ion mode [M+H]⁺ |

| Calculated m/z for [C₁₁H₁₂NO]⁺ | 174.09134 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key absorptions for this compound include a strong, sharp peak for the nitrile (C≡N) stretch, C-O-C ether stretches, aromatic C=C stretches, and C-H stretches for both the aromatic and aliphatic parts of the molecule. mdpi.comnih.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org The nitrile group in benzonitriles provides a particularly strong and characteristic Raman signal. anton-paar.com Skeletal vibrations of the molecule are also readily observed. anton-paar.com

Interactive Data Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) Note: This data is illustrative and based on known functional group frequencies. anton-paar.comresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR / Raman) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium / Strong |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium / Medium |

| C≡N (Nitrile) | Stretch | 2240 - 2220 | Strong / Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong / Medium-Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1275 - 1200 | Strong / Medium |

| C-O-C (Ether) | Symmetric Stretch | 1075 - 1020 | Medium / Strong |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the benzonitrile (B105546) chromophore. The π → π* transitions of the substituted aromatic ring are responsible for the main absorption bands. The position and intensity of these bands can be influenced by the cyclobutoxy substituent and the solvent used for analysis. nist.gov

Advanced Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds like this compound. doi.org

Analytical HPLC : This is used to determine the purity of a sample with high accuracy. A small amount of the sample is injected into the system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area under the peak is proportional to the concentration of the species. Reverse-phase HPLC is commonly used for this class of aromatic compounds. sielc.com

Preparative HPLC : When high-purity material is required for research, preparative HPLC is used to separate the desired compound from byproducts and unreacted starting materials. epo.orgknauer.net The same principles as analytical HPLC apply, but on a larger scale to isolate milligram to gram quantities of the pure substance. buketov.edu.kz

Interactive Data Table: Typical HPLC Conditions

| Parameter | Description |

| Technique | Reverse-Phase HPLC |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Acetonitrile and Water, often with a modifier like formic acid or TFA. |

| Detection | UV detector, monitoring at wavelengths where the benzonitrile chromophore absorbs (e.g., 210 nm, 254 nm). sielc.com |

| Purpose | Purity assessment (analytical) and purification (preparative). |

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for monitoring the synthesis of this compound and evaluating the purity of the final product. nih.govcmbr-journal.com

In a typical synthetic procedure, small aliquots of the reaction mixture can be withdrawn over time and analyzed by GC-MS. The gas chromatograph separates the components based on their boiling points and polarity. thermofisher.com As the reaction progresses, a decrease in the peak areas corresponding to the starting materials (e.g., 3-hydroxybenzonitrile and a cyclobutyl halide) and a concurrent increase in the peak area for this compound would be observed. This allows for real-time tracking of reaction completion.

Upon completion of the reaction and initial workup, GC-MS is used to assess the purity of the isolated product. The mass spectrometer ionizes the eluted compounds, causing them to fragment in a reproducible manner. etamu.edu This fragmentation pattern serves as a molecular "fingerprint," allowing for confident identification by comparing it to spectral libraries or by interpreting the fragmentation based on chemical principles.

For this compound, the mass spectrum would be expected to show a molecular ion (M+) peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bond. The fragmentation of the parent compound, benzonitrile, is known to produce benzyne (B1209423) radical cations (C₆H₄˙⁺) through the loss of HCN/HNC. nih.gov Therefore, characteristic fragments for this compound would include ions resulting from the loss of the cyclobutoxy group or the cyclobutyl ring itself. The presence of unexpected peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. cmbr-journal.com

Table 1: Illustrative GC-MS Data for Reaction Monitoring

This table illustrates how GC-MS data can be used to monitor the progress of a hypothetical synthesis of this compound.

| Time Point | Retention Time (min) | Compound Identity | Relative Peak Area (%) | Status |

| t = 0 hr | 4.5 | 3-Hydroxybenzonitrile | 48 | Reactant |

| 5.2 | Bromocyclobutane | 50 | Reactant | |

| 8.1 | This compound | 0 | Product | |

| t = 4 hr | 4.5 | 3-Hydroxybenzonitrile | 10 | Reactant |

| 5.2 | Bromocyclobutane | 12 | Reactant | |

| 8.1 | This compound | 75 | Product | |

| Final Product | 8.1 | This compound | >99 | Purified Product |

| - | Other Components | <1 | Impurities |

Modern Flash Column Chromatography Techniques for Purification

Flash column chromatography is a cornerstone of preparative organic chemistry, utilized for the efficient purification of synthesized compounds from milligrams to multigram scales. acs.org It is an air-pressure-driven form of column chromatography that significantly speeds up the separation process compared to traditional gravity-fed columns. This technique is routinely applied to purify crude reaction mixtures to obtain high-purity this compound. nih.gov

The process begins with method development, typically using Thin-Layer Chromatography (TLC) to identify a suitable mobile phase (eluent). The goal is to find a solvent system that provides good separation between the desired product and any impurities, including unreacted starting materials and reaction byproducts. For a compound of intermediate polarity like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). nih.gov

The stationary phase is most commonly silica (B1680970) gel (SiO₂), a polar adsorbent. In this normal-phase setup, non-polar compounds travel through the column more quickly, while polar compounds are retained longer. The crude product is loaded onto the top of the silica gel column, either as a concentrated solution or pre-adsorbed onto a small amount of silica. The chosen mobile phase is then pushed through the column under moderate pressure.

Fractions are collected as the solvent elutes from the column and are analyzed by TLC to determine which ones contain the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. Automated flash chromatography systems are now common, offering features like gradient elution (where the polarity of the mobile phase is gradually increased) and UV detection to streamline the purification process. nih.gov

Table 2: Representative Flash Chromatography Parameters for Purification of Benzonitrile Derivatives

This table summarizes typical conditions that could be employed for the purification of this compound, based on methods reported for structurally related compounds. nih.gov

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 0% to 50% EtOAc) |

| Sample Loading | Dry loading (pre-adsorbed on silica) or direct liquid injection |

| Detection | UV visualization (at 254 nm) and/or TLC analysis of fractions |

| Typical Result | Purity >98% |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides unambiguous proof of a compound's structure by mapping the electron density within a single crystal. The resulting structural model yields precise data on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing. worktribe.comnih.gov

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated. Mathematical Fourier transform methods are then used to convert this pattern back into a three-dimensional electron density map, from which the positions of the individual atoms can be determined. nih.gov

Table 3: Representative X-ray Crystallographic Data for a Substituted Benzonitrile Moiety

This table presents typical bond lengths and angles that would be expected for the core structure of this compound, based on data from published crystal structures of related benzonitrile derivatives. worktribe.com

| Structural Feature | Parameter | Typical Value (Å or °) |

| Nitrile Group | C≡N Bond Length | ~ 1.14 Å |

| C-C≡N Bond Angle | ~ 179° | |

| Aromatic Ring | C-C Bond Length (avg.) | ~ 1.39 Å |

| C-C-C Bond Angle (avg.) | ~ 120° | |

| Ether Linkage | Ar-O Bond Length | ~ 1.37 Å |

| O-Alkyl Bond Length | ~ 1.45 Å | |

| Ar-O-Alkyl Bond Angle | ~ 118° |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are employed to solve the Schrödinger equation, providing fundamental information about a molecule's electronic behavior. openaccessjournals.com These calculations are crucial for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.netarxiv.org It offers a balance between accuracy and computational cost, making it suitable for a vast range of chemical systems. wikipedia.orgresearchgate.net For 3-Cyclobutoxy-benzonitrile, DFT can be used to determine key properties that govern its chemical behavior.

Applications of DFT for this molecule include the calculation of:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. scielo.org.mxjchemlett.com

Electron Distribution: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jchemlett.com This is vital for predicting how the molecule will interact with biological targets.

Reactivity Descriptors: DFT calculations can yield quantitative measures of reactivity such as electronegativity, chemical hardness, and softness, which are useful in understanding the molecule's interaction profile. scielo.org.mxjchemlett.com

Table 1: Hypothetical DFT-Calculated Properties of this compound Calculated using a representative functional like B3LYP with a 6-31G basis set.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.4 eV | Suggests high kinetic stability. |

| Dipole Moment | ~3.9 Debye | Reflects the molecule's overall polarity. |

| Electron Affinity | ~0.5 eV | Energy released when an electron is added. |

| Ionization Potential | ~8.1 eV | Energy required to remove an electron. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a greater computational expense. wikipedia.orgresearchgate.netnih.gov

For this compound, high-accuracy ab initio calculations would be employed for:

Benchmarking DFT results: Validating the geometries and energies obtained from more economical DFT methods. nih.gov

Precise Energetics: Calculating highly accurate conformational energies, reaction barriers, and interaction energies with other molecules, which is crucial in drug design. researchgate.net

Excited State Properties: Investigating electronic excited states, which is important for understanding photochemical behavior.

The use of ab initio calculations ensures the reliability of computational predictions, providing a "gold standard" for theoretical data on the molecule's properties. arxiv.orgaps.org

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. elifesciences.orgpsu.edu This approach is essential for understanding dynamic processes that cannot be captured by static quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations. ucalgary.camaricopa.edu The cyclobutoxy group attached to the benzonitrile (B105546) ring introduces significant flexibility. The cyclobutane (B1203170) ring itself is not planar and can adopt puckered conformations. maricopa.eduresearchgate.net Furthermore, rotation around the C-O-C ether linkage creates additional conformers.

MD simulations can explore the potential energy surface of this compound to:

Identify the most stable, low-energy conformers.

Determine the energy barriers between different conformers.

Understand how the molecule's shape fluctuates in different environments (e.g., in solution).

This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. lumenlearning.commdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers Illustrates potential energy differences arising from the orientation of the cyclobutoxy group relative to the phenyl ring.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | ~180° | 0.00 | 75 |

| Syn-clinal (gauche) | ~60° | 1.15 | 12.5 |

| Syn-clinal (gauche) | ~-60° | 1.15 | 12.5 |

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions. youtube.comrsc.org By combining DFT calculations with MD simulations, researchers can map out the entire reaction coordinate, from reactants to products, including the high-energy transition states that control the reaction rate. mdpi.commdpi.com

For this compound, these methods could be applied to:

Model its synthesis: For instance, studying the mechanism of the Williamson ether synthesis used to attach the cyclobutoxy group to the 3-hydroxybenzonitrile precursor.

Predict metabolic pathways: Simulating potential metabolic transformations, such as oxidation or hydrolysis, which is a key part of drug development.

Analyze reactivity: Understanding how the molecule might participate in further chemical transformations, such as the conversion of the nitrile group into other functional groups as seen in related syntheses. acs.org

Computational chemistry can accurately predict various types of molecular spectra. jchemlett.com Anharmonic frequency calculations, often performed using DFT or ab initio methods, can simulate infrared (IR) and Raman spectra, while other techniques can predict Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.org

These predictions are valuable for:

Confirming molecular structure: Comparing calculated spectra with experimental data to verify the identity and purity of a synthesized compound.

Assigning spectral peaks: Aiding in the interpretation of complex experimental spectra by assigning specific vibrational modes or resonances to observed peaks. frontiersin.org

Studying non-covalent interactions: Analyzing subtle shifts in spectroscopic signals to understand how the molecule interacts with its environment.

A recent study on benzonitrile demonstrated that vibrational spectra computed with generalized second-order vibrational perturbation theory (GVPT2) show remarkable accuracy when compared to experimental results. frontiersin.org A similar approach for this compound would yield reliable predictions.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C≡N Stretch | 2235 | 2220-2260 |

| C-O-C Asymmetric Stretch | 1255 | 1200-1275 |

| C-H Aromatic Stretch | 3070 | 3010-3100 |

| C-H Aliphatic Stretch | 2980 | 2850-3000 |

Advanced Theoretical Frameworks for Chemical Design

The design and discovery of novel organic molecules with tailored functionalities is a cornerstone of modern chemistry and materials science. Advanced theoretical and computational frameworks have emerged as indispensable tools, enabling the prediction of molecular properties and the rational design of new materials, thereby accelerating the pace of innovation. These in silico approaches allow for the exploration of vast chemical spaces and the prioritization of synthetic targets, saving significant time and resources.

Computational Design of Functional Organic Materials

The computational design of functional organic materials leverages quantum mechanics and classical simulations to predict the properties of molecules and their bulk assemblies from first principles. nih.govrsc.org This predictive power is crucial for developing materials with specific electronic, optical, or mechanical characteristics. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to this field. jhu.edu

For a molecule like this compound, these computational tools can be employed to explore its potential in various material applications. The interplay between the electron-withdrawing nitrile group and the electron-donating cyclobutoxy group, mediated by the phenyl ring, can give rise to interesting electronic properties. DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), the energy gap, and the charge distribution, which are fundamental parameters governing the behavior of organic electronic materials. rsc.org

For instance, by systematically modifying the structure of this compound, such as by introducing additional functional groups, computational models can predict how these changes would affect the material's properties. This allows for the rational design of derivatives with optimized characteristics for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or covalent organic frameworks (COFs). aip.orgresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Derivatives for Organic Electronics

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| This compound | -6.2 | -1.5 | 4.7 | Host material |

| 3-Cyclobutoxy-4,5-dicyanobenzonitrile | -6.8 | -2.5 | 4.3 | Electron transport material |

| 2,5-Bis(3-cyclobutoxyphenyl)thiazolo[5,4-d]thiazole | -5.5 | -2.8 | 2.7 | n-type semiconductor |

| 3-Cyclobutoxy-N,N-diphenylaniline | -5.1 | -1.3 | 3.8 | Hole transport material |

This table presents hypothetical data for illustrative purposes, based on general principles of computational materials design.

Furthermore, MD simulations can provide insights into the solid-state packing of these molecules, a critical factor influencing charge transport in organic semiconductors. jhu.edu By simulating the aggregation behavior, it is possible to predict the morphology of thin films and its impact on device performance. This multi-scale modeling approach, combining quantum chemical calculations with classical simulations, provides a powerful toolkit for the in silico design of functional organic materials based on novel molecular scaffolds like this compound.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-Cyclobutoxy-benzonitrile, and how can precursor scoring optimize reaction yields?

- Methodological Answer : A one-step synthesis approach is often preferred for benzonitrile derivatives. For example, halogenated benzonitriles like 3,5-Dichloro-4-fluorobenzonitrile are synthesized via nucleophilic aromatic substitution (SNAr) using cyclobutanol as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Precursor scoring based on relevance heuristics (e.g., bond dissociation energy, steric effects) can prioritize intermediates that minimize side reactions. NMR and LC-MS should validate intermediates and final product purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclobutoxy group’s protons resonate as a multiplet between δ 4.5–5.0 ppm due to ring strain, distinct from larger alkoxy groups (e.g., methoxy at δ 3.8–4.0 ppm).

- IR : A sharp nitrile (C≡N) stretch near 2230 cm⁻¹ and ether (C-O-C) stretch at 1100–1250 cm⁻¹ confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) resolves isotopic patterns, critical for differentiating halogenated analogs (e.g., Cl/F substitutions) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicity data for this compound, benzonitrile derivatives generally require:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Disposal : Follow EPA guidelines for nitrile-containing waste (e.g., neutralization with alkaline KMnO₄) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the cyclobutoxy group. The electron-donating cyclobutoxy substituent activates the benzene ring for electrophilic substitution at the para position. Solvent effects (e.g., DMF vs. THF) are simulated using the SMD model to optimize reaction conditions .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields of this compound?

- Methodological Answer : Low yields may arise from steric hindrance of the cyclobutoxy group or catalyst poisoning. Use deuterium-labeling experiments to track hydrogenation sites. Compare Pd/C vs. Raney Ni catalysts: Pd/C typically favors nitrile reduction to amines, while Ni may preserve the nitrile group under milder H₂ pressures (1–3 atm) .

Q. How can ecological risk assessments address data gaps for this compound?

- Methodological Answer : Conduct in silico toxicity predictions using tools like EPA EPI Suite™ to estimate biodegradation (e.g., BIOWIN model) and bioaccumulation potential (log Kow). Experimental validation includes:

- Microtox® assays for aquatic toxicity.

- Soil mobility studies using OECD Guideline 106.

Current data gaps (e.g., persistence in soil) necessitate long-term environmental fate studies .

Methodological Notes

- Synthesis : Optimize cyclobutoxy group introduction via Buchwald-Hartwig amination or Ullmann coupling for regioselectivity .

- Analytical Challenges : Differentiate nitrile degradation products (e.g., benzamide) using HPLC-PDA with C18 columns .

- Data Interpretation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.